molecular formula C9H18O3 B018757 4-Tetrahydropyranyloxy-butan-1-ol CAS No. 51326-51-3

4-Tetrahydropyranyloxy-butan-1-ol

Cat. No.: B018757
CAS No.: 51326-51-3
M. Wt: 174.24 g/mol
InChI Key: MAASHSYTIKTSSQ-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol is an organic compound that features a tetrahydropyran ring attached to a butanol chain. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions.

Scientific Research Applications

4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol is widely used in scientific research due to its role as a protecting group in organic synthesis. It is employed in:

    Chemistry: Protecting hydroxyl groups during multi-step synthesis.

    Biology: Used in the synthesis of complex biomolecules.

    Medicine: In the development of pharmaceuticals where protection of functional groups is necessary.

    Industry: In the production of fine chemicals and intermediates.

Safety and Hazards

4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol may cause skin and eye irritation. Precautionary measures include washing thoroughly after handling, wearing protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol typically involves the reaction of 4-hydroxy-1-butanol with dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of a tetrahydropyranyl ether, which protects the hydroxyl group of the butanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it back to the parent alcohol.

    Substitution: The tetrahydropyranyl group can be substituted under acidic conditions to regenerate the free alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Acidic conditions, often using hydrochloric acid or sulfuric acid, facilitate the removal of the tetrahydropyranyl group.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Parent alcohol.

    Substitution: Free alcohol.

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol primarily involves its ability to protect hydroxyl groups. The tetrahydropyranyl group forms a stable ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is reversible under acidic conditions, allowing the hydroxyl group to be regenerated when needed.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid
  • 4-(Tetrahydro-2H-pyran-2-yloxy)phenol

Uniqueness

4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol is unique due to its specific structure that combines a tetrahydropyran ring with a butanol chain. This combination provides stability and versatility in protecting hydroxyl groups, making it particularly useful in complex organic syntheses.

Properties

IUPAC Name

4-(oxan-2-yloxy)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAASHSYTIKTSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339842
Record name 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51326-51-3
Record name 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 100.0 g of 1,4-butanediol and 20 ml of 3,4-dihydro-2H-pyrane in 80 ml of dichloromethane and 140 ml of tetrahydrofuran, 1.8 g of pyridinium p-toluenesulfonate was added. After stirring at room temperature for 18 hours, the solvent was evaporated under reduced pressure. The residue was extracted three times with diethyl ether after adding saturated brine. After the extract was washed with a small amount of water and dried over anhydrous magnesium sulfate, the solvent was evaporated to obtain 35.98 g of the desired crude product as a colorless oily substance.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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